(S)-Methyl 4-(1-aminoethyl)benzoate chemical properties
(S)-Methyl 4-(1-aminoethyl)benzoate chemical properties
An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate: A Chiral Building Block for Advanced Synthesis
Introduction
(S)-Methyl 4-(1-aminoethyl)benzoate is a chiral aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates a benzene ring para-substituted with a methyl ester and an (S)-configured 1-aminoethyl group, presents a stereochemically defined scaffold. This makes it a valuable intermediate for the asymmetric synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The precise spatial arrangement of the primary amine is critical, as the biological activity of many pharmaceuticals is highly dependent on the stereochemistry of their chiral centers.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this versatile building block.
Core Chemical and Physical Properties
The fundamental properties of (S)-Methyl 4-(1-aminoethyl)benzoate are summarized below. These identifiers and characteristics are essential for sourcing, handling, and utilizing the compound in a research or development setting.
| Property | Value | Reference |
| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate | [3] |
| CAS Number | 222714-37-6 | [4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Physical Form | White to Yellow Sticky Oil to Solid | [3] |
| Typical Purity | 97-98% | [3][4] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [3] |
| InChI | 1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | N/A |
| InChIKey | XSYGLHLLQZGWPT-VIFPVTCESA-N | N/A |
| SMILES | CN | N/A |
Stereochemistry: The (S)-Configuration
Chirality is a central concept in modern drug development. For many APIs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.[1] The (S)-Methyl 4-(1-aminoethyl)benzoate molecule possesses a single chiral center at the benzylic carbon of the aminoethyl group.
The "(S)" designation, derived from the Latin sinister for left, describes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are ranked by atomic number, and the molecule is oriented so the lowest-priority group (typically hydrogen) points away from the viewer. The sequence from highest to lowest priority of the remaining groups determines the configuration. The presence of this pre-defined stereocenter is invaluable, as it allows chemists to introduce this specific chirality into a target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[2]
Synthesis and Characterization
The reliable synthesis and rigorous characterization of (S)-Methyl 4-(1-aminoethyl)benzoate are paramount to ensure its quality and suitability for pharmaceutical applications.
Enantioselective Synthesis
An efficient and common method for producing this chiral amine is the asymmetric reductive amination of a prochiral ketone, methyl 4-acetylbenzoate. This transformation can be achieved with high enantioselectivity using biocatalysis, for instance, with an (S)-selective ω-transaminase enzyme.
Protocol: Biocatalytic Asymmetric Reductive Amination
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Reaction Setup: In a temperature-controlled reaction vessel, dissolve methyl 4-acetylbenzoate and an amine donor (e.g., isopropylamine) in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Enzyme Addition: Add the (S)-selective ω-transaminase enzyme and the requisite pyridoxal 5'-phosphate (PLP) cofactor to the mixture.
-
Reaction Conditions: Maintain the reaction at the enzyme's optimal temperature (e.g., 35-40°C) with gentle agitation to ensure homogeneity.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC to determine the conversion of the starting material and the enantiomeric excess (ee) of the product.
-
Workup: Once the desired conversion is achieved, quench the reaction by adjusting the pH to >10 with a base like ammonium hydroxide.
-
Extraction: Extract the product from the aqueous phase using an organic solvent such as ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be further purified using column chromatography.
Caption: General workflow for the biocatalytic synthesis.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a critical quality control step. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include doublets and quartets for the ethyl group protons, singlets for the methyl ester protons, and distinct signals for the aromatic protons.
-
¹³C NMR: Shows the number of unique carbon environments. Key signals correspond to the carbonyl carbon of the ester, the aromatic carbons, the chiral benzylic carbon, and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic stretches would be observed for the N-H bonds of the primary amine, the C=O of the ester, and C-H bonds of the aromatic and aliphatic portions.[5]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also provide structural information.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the product.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column and Mobile Phase: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a basic additive like diethylamine).
-
Standard Preparation: Prepare a solution of the racemic methyl 4-(1-aminoethyl)benzoate to serve as a standard for identifying the retention times of both the (S) and (R) enantiomers.
-
Sample Preparation: Prepare a solution of the synthesized (S)-enantiomer sample in the mobile phase.
-
Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard to establish the retention times and confirm peak resolution.
-
Inject the synthesized sample.
-
Use a UV detector set to a wavelength of high absorbance (e.g., 240 nm).
-
-
Calculation: Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers from the sample chromatogram: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Caption: Workflow for analytical characterization.
Reactivity and Synthetic Applications
The utility of (S)-Methyl 4-(1-aminoethyl)benzoate as a building block stems from the distinct reactivity of its primary amine and methyl ester functional groups. This dual functionality allows for a wide range of subsequent chemical transformations.
-
Reactions at the Amino Group: The primary amine is a nucleophile and can readily undergo reactions such as acylation to form amides, alkylation, and reductive amination.
-
Reactions at the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol.
This versatility makes it a valuable precursor in the synthesis of numerous APIs. For example, chiral amines of this type are key components in the synthesis of certain cholinesterase inhibitors used in the treatment of Alzheimer's disease and other dementias.[2] The defined stereochemistry of the amine is often critical for the drug's ability to bind effectively to its target enzyme.[2]
Safety and Handling
While a specific safety data sheet (SDS) for the (S)-enantiomer is not detailed in the provided search results, data for the racemic mixture and structurally similar aminobenzoates provide essential guidance. The compound should be handled by trained personnel in a well-ventilated area.
| Hazard Information | Details | Reference |
| GHS Pictogram | Exclamation Mark (GHS07) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[7][8]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
(S)-Methyl 4-(1-aminoethyl)benzoate is a fundamentally important chiral synthon in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with its versatile functional groups, provides a reliable and efficient starting point for the construction of enantiomerically pure drug molecules. The robust methods for its synthesis and the rigorous analytical techniques available for its characterization ensure the high quality required for pharmaceutical development. As the demand for stereochemically pure APIs continues to grow, the role of such chiral building blocks in accelerating drug discovery and development will remain critical.
References
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- Sigma-Aldrich. Methyl 4-(1-aminoethyl)
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- ChemicalBook. (S)-METHYL 4-(1-AMINOETHYL)
- PubChem.
- PubChem. (R)-Methyl 4-(1-aminoethyl)
- Benchchem. (R)-Methyl 4-(1-aminoethyl)
- Benchchem. An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)
- Sigma-Aldrich. Methyl 4-(1-aminoethyl)
- Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
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